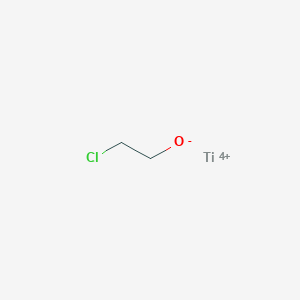
Titanium(4+) 2-chloroethanolate
Description
Titanium(4+) 2-chloroethanolate is a titanium(IV) alkoxide derivative where the titanium center is coordinated with 2-chloroethanolate ligands. This compound belongs to the broader class of titanium alkoxides, which are widely used as precursors in sol-gel synthesis, catalysis, and materials science. The presence of the chlorine substituent on the ethanolate ligand may influence its reactivity, stability, and solubility compared to non-halogenated analogs.
Properties
CAS No. |
19600-96-5 |
|---|---|
Molecular Formula |
C8H16Cl4O4Ti |
Molecular Weight |
127.37 g/mol |
IUPAC Name |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/C2H4ClO.Ti/c3-1-2-4;/h1-2H2;/q-1;+4 |
InChI Key |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
SMILES |
C(CCl)[O-].[Ti+4] |
Canonical SMILES |
C(CCl)[O-].[Ti+4] |
Other CAS No. |
19600-96-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Titanium alkoxides exhibit diverse properties depending on their ligand structures. Below is a comparative analysis of Titanium(4+) 2-chloroethanolate with structurally related titanium compounds:
Structural and Functional Comparison
Research Findings and Key Differences
- Reactivity: The chlorine atom in this compound may enhance electrophilicity at the titanium center compared to non-halogenated analogs like tetraethyl titanate. This could accelerate hydrolysis or ligand-exchange reactions, though experimental validation is lacking .
- Safety: Tetraethyl titanate is classified as a hazardous mixture (UN1993) with strict handling protocols, while safety data for this compound remains undocumented .
- Synthetic Utility: Titanium isopropoxide is a well-established precursor for TiO₂ nanomaterials due to its balanced reactivity. In contrast, the chlorinated derivative’s utility is speculative without further studies .
Limitations of Available Data
- No peer-reviewed studies or spectral data (e.g., NMR, IR) are accessible for this compound in the provided sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


